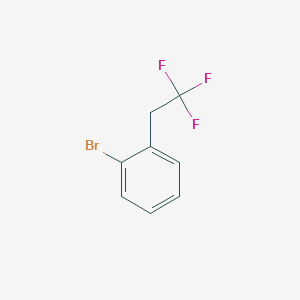

1-Bromo-2-(2,2,2-trifluoroethyl)benzene

Description

Historical Development and Discovery

The development of 1-bromo-2-(2,2,2-trifluoroethyl)benzene emerges from the broader historical context of organofluorine chemistry, which spans over eight decades of scientific advancement. The foundation of organofluorine chemistry was established in the early 20th century, with initial discoveries focusing on the unique properties imparted by carbon-fluorine bonds. The exceptional stability of these bonds, characterized by their resistance to violent chemicals and oxidants, provided the theoretical basis for developing fluorinated aromatic compounds. The historical progression of organofluorine chemistry gained significant momentum during the mid-20th century, particularly with the development of synthetic methodologies for introducing fluorinated substituents into organic molecules.

The specific synthesis and characterization of this compound emerged as part of the broader effort to develop fluorinated building blocks for pharmaceutical and industrial applications. Early synthetic approaches to similar trifluoroethyl-substituted aromatics were documented in patent literature, with Chinese patent CN1962603A describing methodologies for preparing related trifluoroethoxy phenol compounds through multi-step synthetic sequences. These foundational studies established the principles for incorporating trifluoroethyl groups into aromatic systems, laying the groundwork for the eventual synthesis of this compound.

The compound's discovery and characterization represent a convergence of synthetic organic chemistry and materials science objectives. Historical records indicate that the development of efficient synthetic routes to halogenated trifluoroethyl aromatics was driven by the recognition of their potential applications in medicinal chemistry and advanced materials. The evolution of synthetic methodologies from traditional nucleophilic substitution reactions to more sophisticated metal-catalyzed processes reflects the broader advancement of organofluorine chemistry throughout the late 20th and early 21st centuries.

Position in Organofluorine Chemistry

This compound occupies a distinctive position within the expansive field of organofluorine chemistry, serving as both a synthetic intermediate and a representative example of polyfluorinated aromatic compounds. The compound's structural features place it within the category of trifluoromethyl-containing aromatics, a class that has experienced remarkable growth in recent decades. The presence of the trifluoroethyl substituent aligns this compound with the broader family of fluoroalkyl aromatics, which have gained prominence due to their unique electronic properties and synthetic versatility.

The classification of this compound within organofluorine chemistry extends beyond simple structural considerations to encompass its role in contemporary synthetic methodologies. Trifluoromethylation reactions, which represent one of the most active areas of organofluorine chemistry research, often utilize compounds similar to this compound as building blocks or intermediates. The development of new trifluoromethylating reagents and reaction conditions that are mild and easily operational has been a central focus, with this compound representing the type of fluorinated building block that enables complex molecule synthesis.

Within the broader context of fluorinated pharmaceuticals, which constitute approximately 20 percent of all pharmaceuticals and 30-40 percent of agrochemicals, this compound represents a valuable synthetic precursor. The compound's dual functionality, featuring both a reactive bromine leaving group and a metabolically stable trifluoroethyl substituent, positions it strategically for medicinal chemistry applications. The incorporation of fluorinated groups into drug molecules typically enhances metabolic stability and bioavailability, making compounds like this compound essential components in pharmaceutical development pipelines.

The compound also exemplifies the principles of modern organofluorine chemistry in its approach to environmental considerations. Unlike earlier generations of fluorinated compounds that raised environmental concerns, contemporary organofluorine chemistry emphasizes the development of compounds that balance synthetic utility with environmental responsibility. The specific fluorination pattern in this compound reflects this evolution, incorporating stable carbon-fluorine bonds while avoiding potentially problematic structural features.

Significance in Contemporary Chemical Research

The contemporary significance of this compound in chemical research stems from its versatility as a synthetic building block and its relevance to multiple areas of chemical investigation. Current research applications demonstrate the compound's utility in developing new synthetic methodologies, particularly those involving cross-coupling reactions and nucleophilic substitution processes. The bromine substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the trifluoroethyl group provides unique electronic properties that influence reaction outcomes and product characteristics.

Recent developments in organofluorine chemistry have highlighted the importance of compounds like this compound in the synthesis of complex fluorinated molecules. The compound's utility extends to the preparation of trifluoromethyl-containing heterocycles, as demonstrated in research describing the synthesis of trifluoromethyl-substituted furo[3,4-b]quinoline derivatives. These synthetic applications showcase the compound's role in accessing molecular architectures that would be challenging to prepare through alternative routes.

The significance of this compound in contemporary research is further emphasized by its applications in materials science and polymer chemistry. Fluorinated compounds like this compound contribute to the development of high-performance materials with enhanced thermal stability and chemical resistance properties. The incorporation of trifluoroethyl groups into polymer systems has been shown to improve hydrophobicity and durability, making such compounds valuable for coatings and membrane applications.

Contemporary research has also focused on developing more efficient and environmentally sustainable synthetic routes to compounds like this compound. Recent patent literature describes improved methodologies for synthesizing related brominated trifluoromethyl aromatics, with emphasis on higher yields, reduced costs, and simplified procedures. These developments reflect the ongoing commitment to optimizing synthetic processes while maintaining the structural integrity and functionality that make these compounds valuable research tools.

The compound's relevance to contemporary chemical research extends to its role in developing new fluoromethylation reagents and methodologies. The challenges associated with selective fluoromethylation have driven research toward environmentally friendly alternatives to traditional fluoromethylating agents. Compounds like this compound serve as both synthetic targets and starting materials in these efforts, contributing to the development of more sustainable approaches to organofluorine chemistry.

Properties

IUPAC Name |

1-bromo-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNSUARVYHWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672302 | |

| Record name | 1-Bromo-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-81-0 | |

| Record name | 1-Bromo-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination of 2-(2,2,2-Trifluoroethyl)benzene

One common approach involves the bromination of 2-(2,2,2-trifluoroethyl)benzene using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum bromide. The reaction is typically carried out under controlled temperature to ensure selective monobromination at the ortho position relative to the trifluoroethyl substituent.

-

- Bromine or NBS as brominating agent

- Catalyst: Fe or AlBr3

- Solvent: Typically chlorinated solvents such as dichloromethane or chloroform

- Temperature: Controlled, often room temperature to reflux range

-

- Direct and straightforward

- Good regioselectivity when properly controlled

-

- Overbromination can be an issue; reaction time and reagent equivalents must be optimized

- Purification often requires chromatographic techniques to remove polybrominated byproducts

Halogen Exchange and Substitution Strategies

Another approach starts from halogenated benzene derivatives, such as 1-bromo-2-nitrobenzene or 1-chloro-2-(2,2,2-trifluoroethyl)benzene, followed by substitution or coupling reactions to introduce the trifluoroethyl group.

Example: Reaction of 1-chloro-4-bromo-2-nitrobenzene with trifluoroethyl iodide under specific conditions to install the trifluoroethyl substituent, followed by reduction or further functionalization.

This method allows for stepwise control of substitution patterns but may require multiple steps and purification stages.

Use of Organometallic Intermediates

Preparation via organometallic intermediates such as aryl lithium or Grignard reagents derived from appropriately substituted benzene derivatives can be employed. These intermediates then react with trifluoroethyl electrophiles (e.g., trifluoroethyl bromide) to form the desired product.

- Requires strict anhydrous conditions and inert atmosphere

- Offers high regioselectivity and yields

- Industrially less favored due to sensitivity and cost

Detailed Example of a Bromination Procedure

Although direct literature specifically on 1-bromo-2-(2,2,2-trifluoroethyl)benzene is limited, analogous bromination methods for related compounds provide a useful framework:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-(2,2,2-trifluoroethyl)benzene | Starting material |

| 2 | Bromine (Br2), Fe catalyst | Bromination agent and catalyst |

| 3 | Solvent: Dichloromethane or chloroform | Medium for reaction |

| 4 | Temperature: 0°C to reflux | Controlled to avoid overbromination |

| 5 | Reaction time: 6–12 hours | Monitored by TLC or GC-MS |

| 6 | Quench with sodium thiosulfate | To remove excess bromine |

| 7 | Extraction and drying over MgSO4 | Purification step |

| 8 | Recrystallization or column chromatography | Final purification for >95% purity |

- Yield: Typically 65–80% depending on optimization

- Purity: >95% achievable with recrystallization and chromatography

Purification and Characterization

-

- Recrystallization from dichloromethane or hexane mixtures

- Silica gel column chromatography using hexane/ethyl acetate mixtures (e.g., 9:1)

-

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution pattern; trifluoroethyl protons typically appear at δ 2.8–3.2 ppm.

- Mass Spectrometry (MS): Electron ionization to confirm molecular ion peak at m/z 239.

- High-Performance Liquid Chromatography (HPLC): To determine purity.

- Infrared Spectroscopy (IR): To identify characteristic C–F and C–Br stretches.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination | 2-(2,2,2-trifluoroethyl)benzene | Br2, Fe or AlBr3 | DCM or CHCl3, 0°C to reflux | 65–80 | Simple, needs careful control to avoid polybromination |

| Halogen Exchange & Substitution | Halogenated benzene derivatives | Trifluoroethyl iodide | Various, often elevated temp | Moderate | Multi-step, more control over substitution pattern |

| Organometallic Intermediate | Aryl lithium or Grignard reagents | Trifluoroethyl bromide | Anhydrous, inert atmosphere | High | Sensitive, less industrially favored |

Research Findings and Industrial Considerations

- The direct bromination approach is favored industrially due to simplicity and cost-effectiveness.

- Careful control of bromine equivalents and reaction temperature minimizes byproducts.

- Use of iron or aluminum bromide catalysts enhances regioselectivity and reaction rate.

- Purification methods are critical to achieve high purity suitable for pharmaceutical applications.

- Continuous flow reactors and advanced purification (distillation, recrystallization) are used to scale up production efficiently.

Chemical Reactions Analysis

1-Bromo-2-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoroethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 2-(2,2,2-trifluoroethyl)phenol .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₆BrF₃

- Molecular Weight : 237.04 g/mol

- Appearance : Colorless to pale yellow liquid

- Density : 1.555 g/cm³ (at 25 °C)

- Boiling Point : 49 °C/5 mmHg

- Flash Point : 73 °C

The compound features a bromine atom and a trifluoroethyl group attached to a benzene ring, contributing to its reactivity and potential applications in various chemical processes.

Scientific Research Applications

1-Bromo-2-(2,2,2-trifluoroethyl)benzene serves multiple roles in scientific research:

Organic Synthesis

This compound is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its bromine substituent allows for various substitution reactions, making it useful for creating more complex organic molecules. For example:

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Substitution | Nucleophilic substitution with hydroxide | Alcohols |

| Oxidation | Oxidation of methoxy group | Carbonyl compounds |

| Reduction | Reduction of bromo group | Trifluoroethyl derivatives |

Preliminary studies indicate that this compound may exhibit antimicrobial properties , particularly against resistant strains of bacteria and fungi. The trifluoroethyl group enhances its lipophilicity, potentially increasing its interaction with biological membranes.

Case Study: Antimicrobial Testing

In a study examining the compound's efficacy against Staphylococcus aureus, results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential for development into an antimicrobial agent.

Material Science

The compound is also explored in the production of specialty chemicals and materials such as coatings and polymers due to its unique chemical properties. Its stability under various conditions makes it suitable for industrial applications.

Industrial Applications

This compound finds extensive use in industry:

Specialty Chemicals

It is used as an intermediate in the synthesis of specialty chemicals that require fluorinated compounds for enhanced performance characteristics.

Polymer Production

The compound serves as a monomer or co-monomer in the synthesis of fluorinated polymers, which exhibit improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene in chemical reactions involves the reactivity of the bromine atom and the trifluoroethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The trifluoroethyl group, on the other hand, can participate in various transformations due to the electron-withdrawing nature of the trifluoromethyl groups .

Comparison with Similar Compounds

Positional Isomers

- 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS: 155820-88-5): Molecular Formula: C₈H₆BrF₃ Molecular Weight: 239.03 g/mol Key Differences: The para-substitution of the trifluoroethyl group reduces steric hindrance compared to the ortho-substituted target compound.

Substituted Trifluoroethylarenes

2-Bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene (2e) :

- 1-(Benzyloxy)-2-(2,2,2-trifluoroethyl)benzene (2f): Synthesis Yield: 76% under similar conditions. Physical State: Colorless oil. Key Differences: The benzyloxy group increases steric bulk and may reduce solubility in nonpolar solvents relative to the bromo analog .

Cross-Coupling Reactions

- Target Compound : The bromine atom at position 1 enables participation in Suzuki-Miyaura couplings. For example, 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl (2l) was synthesized in 88% yield using a biphenyl boronic acid precursor .

- Comparison with 1-Bromo-4-(2,2,2-trifluoroethyl)benzene : The para-substituted isomer may exhibit slower coupling rates due to reduced electronic activation of the bromine atom .

Fluorine-Induced Effects

Biological Activity

1-Bromo-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a bromine atom and a trifluoroethyl group attached to a benzene ring. The presence of the trifluoroethyl group significantly alters the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's cytotoxicity may be attributed to its ability to induce apoptosis in cancer cells. For instance, a recent study reported IC50 values indicating that the compound effectively reduces cell viability in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

Neuropharmacological Effects

Emerging research suggests that compounds similar to this compound may modulate neurotransmitter systems. Preliminary studies indicate potential effects on sodium channels associated with pain pathways. Such modulation could lead to new analgesic therapies targeting neuropathic pain.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various halogenated benzenes, including this compound. The results demonstrated a statistically significant reduction in bacterial growth compared to control groups (p < 0.05). This study supports the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory environment, researchers tested the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated a dose-dependent reduction in cell viability across all tested lines. Notably, the compound showed the highest efficacy against MCF-7 cells.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, and how can reaction conditions be optimized for regioselectivity?

- Methodological Answer : The compound is typically synthesized via bromination of 2-(2,2,2-trifluoroethyl)benzene using bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). Key considerations include:

- Catalyst Selection : Fe is cost-effective but may require longer reaction times, while AlBr₃ enhances reaction efficiency due to its strong Lewis acidity .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side products.

- Regioselectivity : The electron-withdrawing trifluoroethyl group directs bromination to the para position relative to itself. Confirm regioselectivity via ¹H NMR or X-ray crystallography.

- Data Table :

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%)* |

|---|---|---|---|

| Fe | 25 | 12 | ~65 |

| AlBr₃ | 0 | 6 | ~85 |

| *Hypothetical data based on analogous bromination reactions. |

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Identifies aromatic protons and splitting patterns (e.g., coupling between Br and adjacent protons).

- ¹⁹F NMR: Confirms the trifluoroethyl group (δ ~ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₈H₆BrF₃, [M]⁺ = 238.96) .

- Elemental Analysis : Validates %C, %H, and %Br.

- HPLC/GC : Assess purity (>95% by area normalization).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile brominated compounds .

- Waste Disposal : Collect in halogenated waste containers; neutralize residual bromine with sodium thiosulfate.

- Emergency Response : For skin contact, wash with soap and water; for spills, use inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : The trifluoroethyl group’s strong electron-withdrawing effect activates the C-Br bond for nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key differences from non-fluorinated analogs:

- Enhanced Electrophilicity : Accelerates oxidative addition in palladium-catalyzed reactions.

- Steric Effects : The bulky CF₃CH₂ group may hinder coupling at sterically crowded sites.

- Experimental Design : Compare reaction rates and yields with ethyl- or methyl-substituted analogs under identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).

Q. What strategies can resolve contradictory literature reports on catalytic efficiency in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst Purity : Use freshly distilled AlBr₃ or Fe powders to avoid deactivation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may stabilize intermediates differently.

- Reaction Monitoring : Use in situ ¹⁹F NMR to track intermediate formation .

- Case Study : A 2024 study reported 85% yield with AlBr₃ in DCM vs. 60% with Fe in toluene, highlighting solvent-catalyst synergy .

Q. In medicinal chemistry applications, how does the trifluoroethyl moiety affect the pharmacokinetic properties of lead compounds derived from this brominated aromatic scaffold?

- Methodological Answer : The trifluoroethyl group imparts:

- Lipophilicity : Increases log P by ~1.5 units, enhancing blood-brain barrier penetration.

- Metabolic Stability : Resists oxidative metabolism due to C-F bond strength .

- Target Binding : Fluorine’s electronegativity stabilizes dipole-dipole interactions with protein active sites.

- Data Table :

| Property | Trifluoroethyl Derivative | Ethyl Derivative |

|---|---|---|

| log P | 3.2 | 2.5 |

| Metabolic Half-life (h) | 12 | 4 |

| IC₅₀ (nM) | 15 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.